5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine, more commonly known as BS-181 in scientific literature, is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7). [, ] It belongs to the class of pyrazolo[1,5-a]pyrimidine-derived compounds. [, ] BS-181 plays a crucial role in scientific research, particularly in oncology, by providing a tool to study the function of CDK7 and its potential as a therapeutic target in various cancers. [, , , , , , , ]
Mechanism of Action
BS-181 functions by selectively inhibiting CDK7, a key regulator of both cell cycle progression and gene expression. [, , , , ] It accomplishes this by binding to the ATP-binding site of CDK7, thereby preventing the phosphorylation of its substrates. []
Cell cycle arrest: BS-181 inhibits the activity of CDK1 and CDK2, key regulators of cell cycle progression, leading to cell cycle arrest in various phases, particularly G1 and G2/M. [, , , , , , , ]
Apoptosis induction: BS-181 promotes apoptosis, a form of programmed cell death, in various cancer cells. [, , , , , , ] The exact mechanisms of apoptosis induction can vary depending on the cell type and may involve both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. []
Suppression of transcription: As part of the TFIIH complex, CDK7 phosphorylates RNA polymerase II (RNAPII), a crucial step in transcription initiation. By inhibiting CDK7, BS-181 downregulates RNAPII phosphorylation and thereby suppresses global transcription. [, , , , ] This disruption of transcriptional machinery contributes to its antitumor activity. [, ]
Inhibition of NF-κB activation: BS-181 suppresses the activation of the NF-κB signaling pathway, a key regulator of inflammation. [] This effect is linked to reduced expression and secretion of pro-inflammatory cytokines like IL-1β and IL-6. []
Applications
Breast cancer: BS-181 demonstrates efficacy against both estrogen receptor-positive and triple-negative breast cancer cells. [, , , ] It inhibits cell proliferation, colony formation, and migration. [, , , ] Studies suggest BS-181 could be a valuable therapeutic option for TNBC, especially in combination with BCL-2/BCL-XL inhibitors. [, , ]
Gastric cancer: BS-181 effectively inhibits the proliferation, migration, and invasion of gastric cancer cells. [] It induces cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent for this malignancy. []
T-cell acute lymphoblastic leukemia (T-ALL): BS-181 exhibits significant anti-leukemic activity against T-ALL cells. [] This activity is primarily attributed to the induction of extrinsic apoptosis through the TRAIL/DR5 pathway. [] Combining BS-181 with recombinant TRAIL (rTRAIL) shows a synergistic effect in inducing apoptosis in T-ALL cells. []
Osteosarcoma: BS-181 inhibits the growth and proliferation of osteosarcoma cells. [] It also decreases clonogenicity and disrupts 3D spheroid formation, suggesting its ability to target tumor growth in a more physiologically relevant environment. []
Papillary Thyroid Carcinoma (PTC): BS-181 suppresses cell proliferation and tumor growth in PTC models. [] This effect is associated with cell cycle arrest, particularly in the S phase, suggesting its potential as a therapeutic target for PTC. []
Synovial sarcoma: BS-181 exhibits cytotoxicity and inhibits colony formation in synovial sarcoma cells. [] It disrupts the transcriptional cycle by reducing RNAPII phosphorylation, leading to apoptosis. []
Multidrug-resistant (MDR) tumors: BS-181 shows potential in overcoming MDR in tumor cells. [] It doesn't interfere with P-gp drug efflux, and its mechanism of action, primarily targeting CDK7/RPB1, suggests a unique strategy to overcome MDR. []
Rheumatoid arthritis: BS-181 significantly impedes the development of collagen-induced arthritis in mice. [] It achieves this by suppressing the NF-κB signaling pathway, leading to a decrease in pro-inflammatory cytokine production. []
Future Directions
Development of more potent and bioavailable analogs: Despite its potency, BS-181 has limitations regarding its pharmacokinetic properties, including bioavailability. Developing analogs with improved pharmacological profiles is crucial for clinical translation. [, ]
Investigation of combination therapies: BS-181's synergistic effects with other anticancer agents, such as rTRAIL [] and BCL-2/BCL-XL inhibitors [, , ], warrant further investigation. Identifying optimal combinations for specific cancer types could enhance therapeutic efficacy.
Related Compounds
BS-181-L
Compound Description: BS-181-L is a potent and orally bioavailable cyclin-dependent kinase 7 (CDK7) inhibitor. It was developed as an improvement over BS-181, addressing the latter's poor pharmacokinetic properties and lack of oral bioavailability []. BS-181-L exhibits good aqueous solubility, plasma protein binding, and no hERG liability []. In vivo studies have demonstrated its ability to inhibit tumor cell growth in MCF7 and HCT116 cancer cell line models without exhibiting organ or hematological toxicity [].
THZ1
Compound Description: THZ1 is a highly specific, covalent CDK7 inhibitor with significantly higher potency (1000-fold) compared to BS-181 [, , ]. It effectively inhibits CDK7-mediated phosphorylation of RNA polymerase II, indicating its ability to suppress global RNA transcription [, ]. In preclinical studies, THZ1 demonstrated potent antitumor activity against triple-negative breast cancer (TNBC) cells, inducing G2/M cell cycle arrest and apoptosis [].
ABT-263 (Navitoclax)
Compound Description: ABT-263 (Navitoclax) is a potent BCL-2/BCL-XL inhibitor that induces apoptosis in cancer cells reliant on these anti-apoptotic proteins for survival [, ].
Relevance: Although not structurally related to BS-181, ABT-263 demonstrates a synergistic effect when combined with BS-181 or THZ1 in inhibiting TNBC cell growth and promoting apoptosis [, ]. This synergy highlights the potential therapeutic benefit of targeting both CDK7 and the BCL-2 family in specific cancer types.
ABT-199 (Venetoclax)
Compound Description: ABT-199 (Venetoclax) is another potent and selective BCL-2 inhibitor, similar in action to ABT-263 [].
Relevance: Like ABT-263, ABT-199 also synergizes with THZ1 in inducing apoptosis in TNBC cells, further supporting the rationale for combined CDK7 and BCL-2 family inhibition as a therapeutic strategy []. While ABT-199 itself is not directly related to BS-181, its synergy with THZ1 suggests a potential similar effect with BS-181, highlighting a common pathway targeted by these compounds.
Hydroxyurea
Compound Description: Hydroxyurea is a well-established chemotherapeutic agent that inhibits ribonucleotide reductase, leading to depletion of deoxynucleotides and ultimately cell cycle arrest at the G1/S transition [].
Relevance: Although structurally distinct from BS-181, hydroxyurea exhibits synergistic cytotoxicity when combined with BS-181 in Jurkat T-cell leukemia cells []. This synergy is attributed to the enhanced pro-apoptotic effects of BS-181 in G1-arrested cells, highlighting the importance of cell cycle stage in CDK7 inhibitor sensitivity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ibrutinib-biotin is a probe that consists of Ibrutinib linked to biotin via a long chain linker, extracted from patent WO2014059368A1 Compound 1-5, has an IC50 of 0.755-1.02 nM for BTK.IC50 & Target: 0.755-1.02 nM (BTK), 1.71-2.29 nM (TEC), 3.66-4.27 nM (BLK), 4.42-5.57 nM (BMX), 5.99-6.92 nM (LCK), 33.8-36.3 nM (Src), 0.187-0.198 μM (ITK),5.34-4.87 μM (JAK3)[1]InVitro: Ibrutinib-biotin (Compound 1-5) is a probe that consists of Ibrutinib linked to biotin via a long chain linker. Ibrutinib is a TEC family kinase inhibitor. The TEC kinase family is composed of five members, TEC, BTK (Bruton/'s Tyrosine Kinase), ITK (interleukin-2-inducible T-cell kinase)/EMT/TSK, BMX and TXK/RLK. The TEC family kinases participate in phosphotyrosine- mediated and phospholipid-mediated signaling systems. Many TEC family proteins are abundantly expressed in hematopoietic tissues, and play important roles in the growth and differentiation processes of blood cells[1].
Mc-Val-Cit-PABC-PNP is a peptide linker molecule used in the synthesis of antibody-drug conjugates (ADCs). It contains a maleimidocaproyl (Mc) group that can be conjugated to an antibody and a p-nitrophenol (PNP) group that allows the peptide to be linked to anticancer compounds, such as doxorubicin or monomethyl auristatin E (MMAE;). ADCs target specific cell populations to induce a selective response, such as cell death in cancer cells. Mc-Val-Cit-PABC-PNP is a cathepsin cleavable ADC peptide linker. For example, FDA approved drug, brentuximab vedotin, adopts this linker.
Ibutamoren Mesylate is the mesylate salt form of ibutamoren, an orally bioavailable, small molecule, non-peptide growth hormone secretagogue (GHS). Upon administration, ibutamoren promotes the release of growth hormone (GH) from the pituitary gland, thereby increasing plasma GH levels. This may counteract GH deficiency. GH plays an important role in many biological processes. See also: Ibutamoren (has active moiety).
OTS964 is an inhibitor of lymphokine-activated killer T cell-originated protein kinase (TOPK; IC50 = 28 nM). It specifically blocks cytokinesis, leading to apoptosis, in a broad range of cancer cells. OTS964 induces apoptosis of human lung cancer cells in mouse xenografts. OTS964 hydrochloride(cas 1338545-07-5) is a potent TOPK inhibitor with an IC50 value of 28 nM. OTS964 is a dimethylated derivative of OTS514. OTS964 can inhibit TOPK kinase activity with high affinity and selectivity. TOPK (T-lymphokine-activated killer cell-originated protein kinase) is a protein that is found in a wide range of human cancers and is believed to work as an oncogene, promoting tumor growth. OTS964 inhibits the growth of TOPK-positive cells with low IC50 values [A549 (31 nM), LU-99 (7.6 nM), DU4475 (53 nM), MDA-MB-231 (73 nM), T47D (72 nM), Daudi (25 nM), UM-UC-3 (32 nM), HCT-116(33nM), MKN1(38nM), MKN45(39nM), HepG2(19nM), MIAPaca-2 (30 nM), and 22Rv1 (50 nM)].
2(3H)-Furanone, 3-(2-((1S,4aS,5R,6R,8aS)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl)ethylidene)-, (3E)- is a natural product found in Andrographis paniculata with data available.